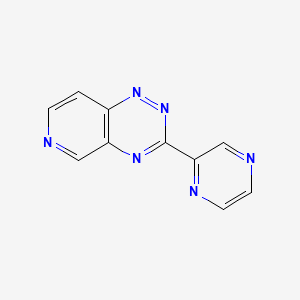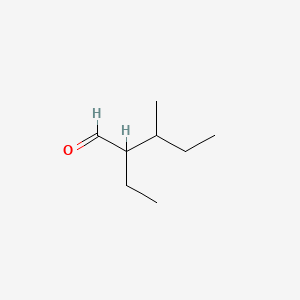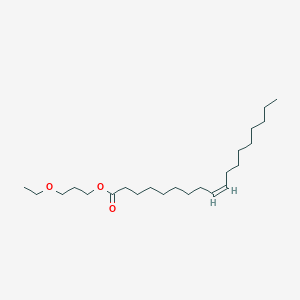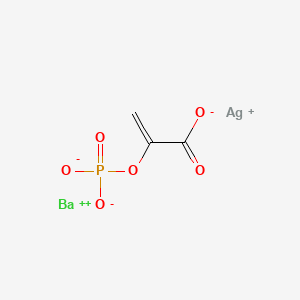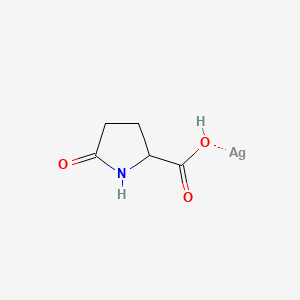
(5-Oxo-DL-prolinato-N1,O2)silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Oxo-DL-prolinato-N1,O2)silver is a chemical compound with the molecular formula C5H7AgNO3 It is a silver complex of 5-oxo-DL-proline, which is a derivative of the amino acid proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-DL-prolinato-N1,O2)silver typically involves the reaction of silver nitrate with 5-oxo-DL-proline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
AgNO3+C5H7NO3→C5H7AgNO3+HNO3
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Oxo-DL-prolinato-N1,O2)silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silver complexes.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The ligand (5-oxo-DL-proline) can be substituted with other ligands to form new silver complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state silver complexes, while reduction will produce elemental silver.
Applications De Recherche Scientifique
(5-Oxo-DL-prolinato-N1,O2)silver has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silver complexes and nanoparticles.
Biology: Investigated for its antimicrobial properties and potential use in medical devices.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent.
Industry: Utilized in the production of silver-based catalysts and conductive materials.
Mécanisme D'action
The mechanism of action of (5-Oxo-DL-prolinato-N1,O2)silver involves the interaction of the silver ion with biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions. This interaction can result in the inhibition of microbial growth and the promotion of wound healing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO3): A common silver compound with antimicrobial properties.
Silver sulfadiazine (C10H9AgN4O2S): Used in burn treatment for its antimicrobial effects.
Silver acetate (C2H3AgO2): Utilized in organic synthesis and as a catalyst.
Uniqueness
(5-Oxo-DL-prolinato-N1,O2)silver is unique due to its specific ligand (5-oxo-DL-proline), which imparts distinct chemical properties and potential applications. Unlike other silver compounds, it offers a combination of antimicrobial activity and the ability to form stable complexes with various ligands.
Propriétés
Numéro CAS |
94276-39-8 |
|---|---|
Formule moléculaire |
C5H7AgNO3 |
Poids moléculaire |
236.98 g/mol |
Nom IUPAC |
5-oxopyrrolidine-2-carboxylic acid;silver |
InChI |
InChI=1S/C5H7NO3.Ag/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9); |
Clé InChI |
FTQLNOIQKWFTTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



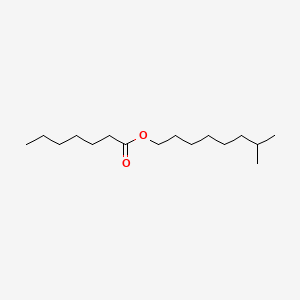
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
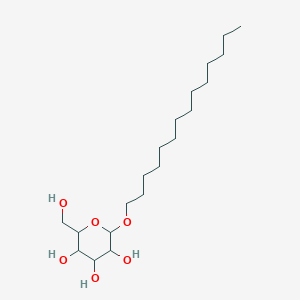
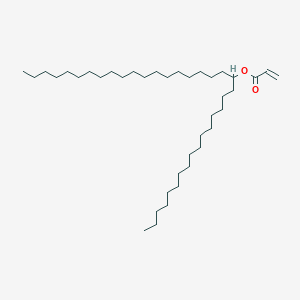
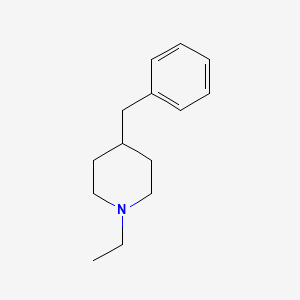


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
